molecular formula C20H21N3O4S B6478787 N-(3-acetylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide CAS No. 1260995-79-6

N-(3-acetylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide

Cat. No.: B6478787
CAS No.: 1260995-79-6
M. Wt: 399.5 g/mol
InChI Key: NNNJNUPIHXZNAI-UHFFFAOYSA-N
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Description

The compound N-(3-acetylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide features a thieno[3,2-d]pyrimidinone core substituted with a 2-methylpropyl group at position 3 and an acetamide-linked 3-acetylphenyl moiety at position 1. Its synthesis likely involves:

  • Condensation reactions between thieno-pyrimidinone precursors and activated acetamide intermediates.
  • Use of coupling agents such as HATU or EDCI, as seen in analogous acetamide syntheses (e.g., ) .
  • Purification via chromatography or crystallization, common in heterocyclic acetamide preparations (e.g., ) .

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-12(2)10-23-19(26)18-16(7-8-28-18)22(20(23)27)11-17(25)21-15-6-4-5-14(9-15)13(3)24/h4-9,12H,10-11H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNJNUPIHXZNAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC=CC(=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Functional Group Impact on Bioactivity

  • Electron-Withdrawing Groups (EWGs):
    • Fluorophenyl () and nitrophenyl () substituents enhance metabolic stability and target binding via electronic effects .
    • In contrast, the 3-acetylphenyl group in the target compound balances lipophilicity and hydrogen-bonding capacity.
  • Heterocyclic Appendages: Thieno-pyrimidinones (target compound) vs. pyrazolo-pyrimidines (): The former may exhibit improved solubility due to the sulfur atom’s polarizability . Sulfanyl groups () vs.

Pharmacological and Physicochemical Properties

  • Melting Points (MP):
    • Pyrazolo-pyrimidine derivatives () show high MPs (>300°C), suggesting crystalline stability .
    • Acetamides with hydroxy-acetyl groups () may have lower MPs due to increased molecular flexibility .
  • Mass Spectrometry:
    • ES/MS data (m/z 428–571) across analogs () confirm molecular integrity and aid in analytical comparisons .

Research Findings and Implications

  • Antiproliferative Activity: Compounds with pyrimidine-oxadiazole cores () demonstrate in vitro activity, suggesting the target compound’s thieno-pyrimidinone scaffold may similarly target proliferative pathways .
  • Synthetic Feasibility:
    • High yields (67–74%) in analogous syntheses () support scalable production of the target compound .
  • Chiral Separations:
    • highlights the use of chiral chromatography (Chiralpak® OD) for isolating enantiomers, a technique applicable to the target compound if stereocenters exist .

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